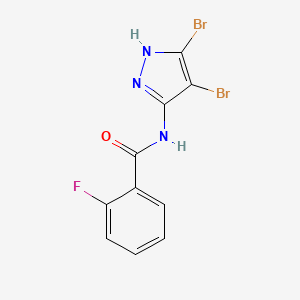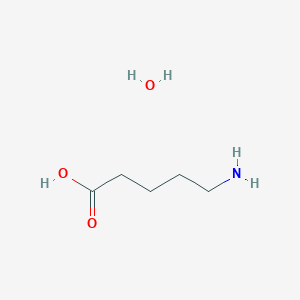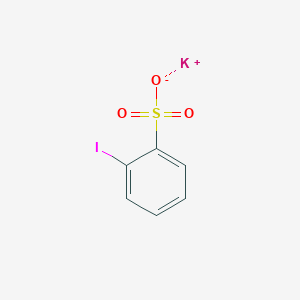
1,1,3,3-Tetrafluoropropane
Overview
Description
1,1,3,3-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄. It is a colorless, odorless gas that belongs to the class of hydrofluorocarbons. This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,3,3-tetrachloropropane using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs in a gas-phase reactor at elevated temperatures. Another method involves the dehalogenation of 1,1,3,3-tetrachloropropane using a dehalogenation catalyst and hydrogen gas .
Industrial Production Methods: Industrial production of this compound often involves continuous processes in which the reactants are fed into a series of reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo halogen exchange reactions where fluorine atoms are replaced by other halogens.
Addition Reactions: It can participate in addition reactions with unsaturated compounds to form new fluorinated products.
Dehalogenation Reactions: It can be dehalogenated to form less fluorinated compounds.
Common Reagents and Conditions:
Hydrogen Fluoride: Used in fluorination reactions.
Dehalogenation Catalysts: Such as palladium or nickel catalysts used in dehalogenation reactions.
Elevated Temperatures: Many reactions involving this compound require high temperatures to proceed efficiently.
Major Products Formed:
Fluorinated Alkanes: Formed through substitution and addition reactions.
Less Fluorinated Propanes: Formed through dehalogenation reactions.
Scientific Research Applications
1,1,3,3-Tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Used as a refrigerant and in the production of fluorinated polymers.
Mechanism of Action
The mechanism by which 1,1,3,3-tetrafluoropropane exerts its effects involves its ability to participate in various chemical reactions. Its fluorine atoms can interact with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
1,1,1,3-Tetrafluoropropane: Similar in structure but differs in the position of fluorine atoms.
1,1,3,3-Tetrafluoropropene: An unsaturated analog with a double bond.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with different functional groups.
Uniqueness: 1,1,3,3-Tetrafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its stability and reactivity make it valuable in various industrial and research applications .
Properties
IUPAC Name |
1,1,3,3-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c4-2(5)1-3(6)7/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOJZBMTBIATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985358 | |
| Record name | 1,1,3,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-30-7 | |
| Record name | 1,1,3,3-Tetrafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE](/img/structure/B3042666.png)
![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)



![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042679.png)
![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042685.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)
